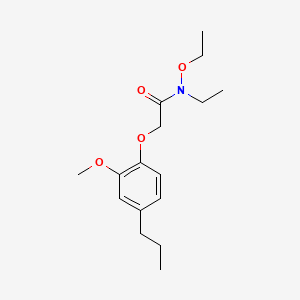![molecular formula C25H16N2O B14367837 N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine CAS No. 91627-23-5](/img/structure/B14367837.png)
N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine is a chemical compound that combines the structural features of dibenzofuran and acridine. Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring . Acridine is a versatile heterocyclic compound known for its biological and photochemical properties . The combination of these two structures in this compound results in a compound with unique chemical and physical properties.
Preparation Methods
The synthesis of N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine typically involves the following steps:
Synthesis of Dibenzofuran: Dibenzofuran can be synthesized from coal tar, where it exists as a 1% component.
Synthesis of Acridine: Acridine derivatives are synthesized through various methods, including the Friedel-Crafts reaction with succinic anhydride.
Coupling Reaction: The final step involves coupling dibenzofuran with acridine to form this compound. This step typically requires specific reaction conditions and catalysts to ensure the successful formation of the desired product.
Chemical Reactions Analysis
N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of various organic molecules and as a building block for more complex structures.
Biology: It is studied for its potential biological activities, including its interactions with DNA and proteins.
Industry: The compound is used in the development of materials with specific photophysical properties, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine involves its interaction with molecular targets such as DNA and proteins. Acridine derivatives are known to intercalate into double-stranded DNA, disrupting the helical structure and affecting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions.
Comparison with Similar Compounds
N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine can be compared with other similar compounds, such as:
Dibenzofuran: A heterocyclic compound with two benzene rings fused to a central furan ring.
Acridine: A heterocyclic compound known for its biological and photochemical properties.
Dibenzo[b,d]furan-3-amine: A compound with a similar structure but lacking the acridine moiety.
The uniqueness of this compound lies in its combined structural features of dibenzofuran and acridine, resulting in unique chemical and physical properties that are not present in the individual components.
Properties
CAS No. |
91627-23-5 |
|---|---|
Molecular Formula |
C25H16N2O |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-dibenzofuran-3-ylacridin-9-amine |
InChI |
InChI=1S/C25H16N2O/c1-4-10-21-19(8-1)25(20-9-2-5-11-22(20)27-21)26-16-13-14-18-17-7-3-6-12-23(17)28-24(18)15-16/h1-15H,(H,26,27) |
InChI Key |
HKLQEGOICNDGPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC5=C(C=C4)C6=CC=CC=C6O5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol](/img/structure/B14367758.png)
![({[3-(Methylsulfanyl)phenyl]methyl}amino)acetonitrile](/img/structure/B14367761.png)
![2-[(Butylsulfanyl)methyl]-6-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one](/img/structure/B14367769.png)
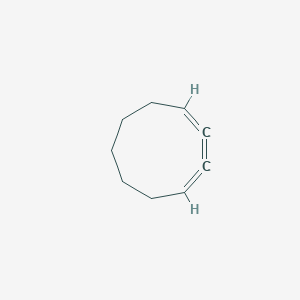
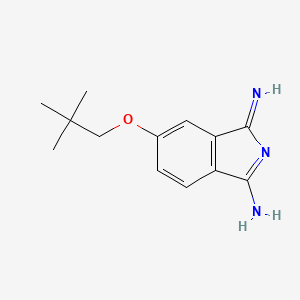
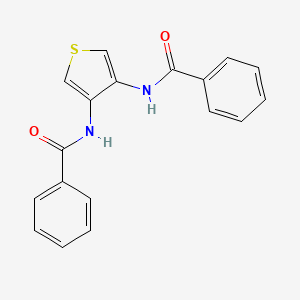
![2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid](/img/structure/B14367792.png)
![{[1-Methoxy-2-(octyloxy)ethyl]sulfanyl}benzene](/img/structure/B14367799.png)
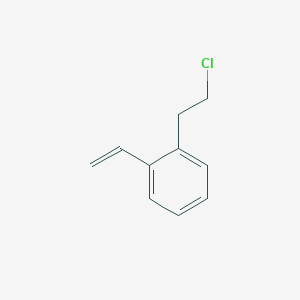
![4-Chloro-3-[(dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14367820.png)
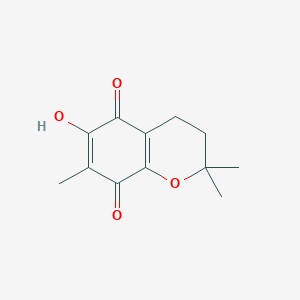
![S-Ethyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14367830.png)
![(4Z)-4-[(2-methylimidazol-1-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B14367834.png)
